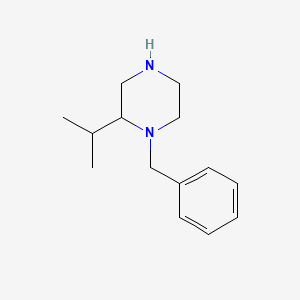

1-Benzyl-2-isopropylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

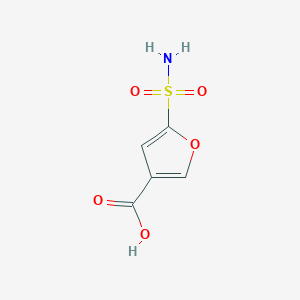

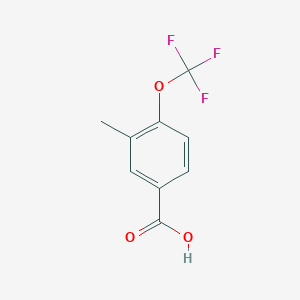

1-Benzyl-2-isopropylpiperazine, also known as 1-benzyl-2-(propan-2-yl)piperazine, is a compound with the CAS Number: 1267896-88-7 . It has a molecular weight of 218.34 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Benzyl-2-isopropylpiperazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The IUPAC name of 1-Benzyl-2-isopropylpiperazine is 1-benzyl-2-(propan-2-yl)piperazine . The InChI code is 1S/C14H22N2/c1-12(2)14-10-15-8-9-16(14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 .It has a molecular weight of 218.34 . The compound is stored at room temperature .

Aplicaciones Científicas De Investigación

Catalytic and Chemical Applications

- Asymmetric Alkylation Reactions : A study by Eriksson, Arvidsson, & Davidsson (1999) discussed the solution-state structure of a complex involving 1-Benzyl-2-isopropylpiperazine, highlighting its use in catalyzing asymmetric alkylation reactions.

Pharmaceutical Research

- CCR1 Antagonists for Inflammatory Diseases : Norman (2006) identified derivatives of 1-Benzyl-2-isopropylpiperazine as CCR1 antagonists, potentially useful in treating inflammatory diseases. The study can be accessed here.

Synthesis of Antimicrobial Agents

- Antimicrobial Agent Synthesis : Patel & Park (2015) explored the use of 1-Benzyl-2-isopropylpiperazine in synthesizing piperazine-based antimicrobial agents. Their work is detailed here.

Intermediate in Drug Synthesis

- Intermediate for Rifamycins : A study by Cignarella & Gallo (1974) discussed the synthesis of 1-Benzyl-2-isopropylpiperazine as an intermediate in the production of semi-synthetic rifamycins. More details can be found here.

Marine-Derived Compounds

- Marine-Derived Actinomycete Study : Wang et al. (2013) isolated diketopiperazine derivatives from a marine-derived actinomycete, including compounds related to 1-Benzyl-2-isopropylpiperazine, with potential antivirus activities. The study is available here.

Enzyme Inhibition

- Carbonic Anhydrase Inhibitors : Research by Berrino et al. (2017) involved 1-Benzyl-2-isopropylpiperazine derivatives as selective inhibitors of the carbonic anhydrase enzyme. More information can be found here.

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-2-propan-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(2)14-10-15-8-9-16(14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLPJNMJKHDTFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCCN1CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2-(propan-2-yl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)

![[6-(Pyrrolidin-1-yl)pyridin-3-yl]boronic acid hydrochloride](/img/structure/B1376650.png)

![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)